
Antidepressant agent 5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antidepressant agent 5 is a compound that has shown promise in the treatment of major depressive disorder and other mood-related conditions. It is part of a newer class of antidepressants that target specific neurotransmitter systems in the brain to alleviate symptoms of depression. This compound is particularly noted for its efficacy and reduced side effects compared to older antidepressants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antidepressant agent 5 typically involves metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium are commonly used as catalysts in these processes . One effective method involves the Michael addition reaction, where nitromethane is added to chalcone using iron(III) acetylacetonate as a catalyst . This reaction is carried out under mild conditions and yields high-purity products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Antidepressant agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Antidepressant agent 5 has a wide range of scientific research applications:
Mecanismo De Acción
Antidepressant agent 5 exerts its effects by targeting specific neurotransmitter systems in the brain. It primarily acts on the serotonin and norepinephrine reuptake transporters, increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and improved mood. Additionally, it has been shown to bind to the transmembrane region of tyrosine kinase receptor 2, promoting its activation and subsequent neuronal plasticity .
Comparación Con Compuestos Similares
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor.
Sertraline: Another selective serotonin reuptake inhibitor.
Uniqueness
Antidepressant agent 5 is unique in its dual action on both serotonin and norepinephrine reuptake transporters, providing a broader spectrum of activity. It also has a more favorable side effect profile compared to older antidepressants, making it a promising candidate for the treatment of major depressive disorder .
Propiedades
Fórmula molecular |
C20H25NO3 |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO3/c1-22-18-6-4-15(5-7-18)8-10-21-11-9-16-12-19(23-2)20(24-3)13-17(16)14-21/h4-7,12-13H,8-11,14H2,1-3H3 |
Clave InChI |
CQLWHPMAMUBLNG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCN2CCC3=CC(=C(C=C3C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


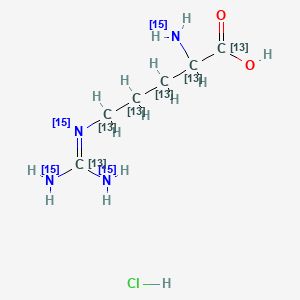
![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)
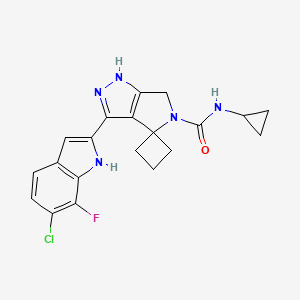
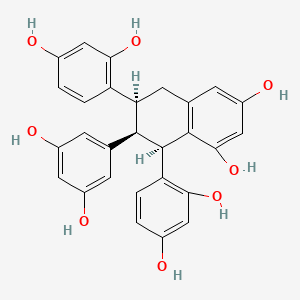
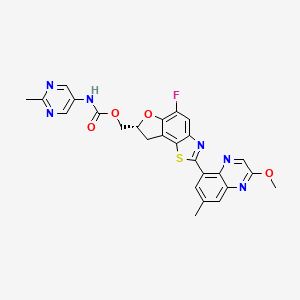
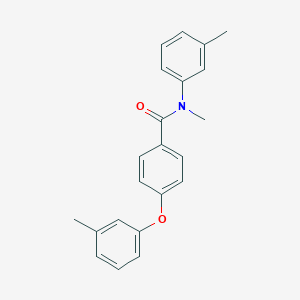
![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)

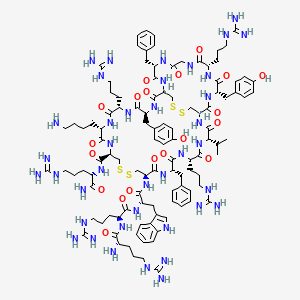
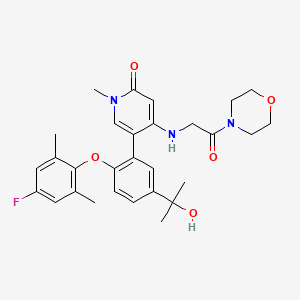
![(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15138346.png)
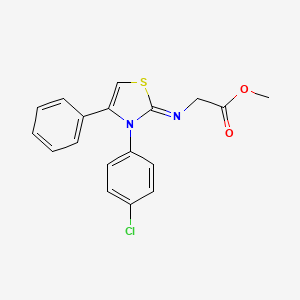
![methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B15138364.png)
![[(3aS,4R,6R)-4-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 2-methylpropanoate](/img/structure/B15138365.png)
